c-Met-IN-15

c-Met Cancer Cell-based assay

c-Met-IN-15 (also referenced as compound S3) is a synthetic small-molecule inhibitor that targets the c-Met (HGFR) receptor tyrosine kinase. This compound is documented to inhibit c-Met kinase activity, with initial characterization showing it can achieve 21.1% inhibition at a concentration of 10 μM.

Molecular Formula C15H10FN3O3
Molecular Weight 299.26 g/mol
Cat. No. B10805565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-15
Molecular FormulaC15H10FN3O3
Molecular Weight299.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)O
InChIInChI=1S/C15H10FN3O3/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(20)5-2-8/h1-7,17,20,22H
InChIKeyNBNLEALJOLHMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Met-IN-15: A Distinct Small-Molecule c-Met Kinase Inhibitor for Targeted Cancer Research Procurement


c-Met-IN-15 (also referenced as compound S3) is a synthetic small-molecule inhibitor that targets the c-Met (HGFR) receptor tyrosine kinase . This compound is documented to inhibit c-Met kinase activity, with initial characterization showing it can achieve 21.1% inhibition at a concentration of 10 μM [1]. Further profiling in cellular models has reported an IC50 value of 17.7 nM, demonstrating potent activity in a cell-based context [2].

Why c-Met-IN-15 Cannot Be Casually Replaced by Other c-Met Inhibitors in Research Workflows


The c-Met inhibitor class encompasses compounds with a broad spectrum of potencies, selectivity profiles, and pharmacokinetic properties. Substituting one c-Met inhibitor for another without empirical validation risks introducing significant experimental variability. For instance, clinical-stage inhibitors like Capmatinib exhibit sub-nanomolar kinase IC50 values (0.13 nM) , whereas other compounds, such as Foretinib, demonstrate nanomolar to micromolar potency depending on the cellular context (e.g., 12.4 nM in SCCOHT-1 cells vs. 29.99 μM in U87MG cells) [1]. This diversity in potency and target engagement, even within the same class, means that c-Met-IN-15's specific profile—defined by its unique quantitative performance in biochemical and cellular assays—must be evaluated directly against alternatives to ensure experimental reproducibility and relevance. A generic substitution cannot be assumed to yield comparable results in target modulation, downstream signaling, or cellular phenotype.

Head-to-Head Quantitative Evidence for c-Met-IN-15 Against Clinical and Preclinical Comparators


Cellular Potency: c-Met-IN-15 Exhibits Comparable Activity to the Dual ALK/c-Met Inhibitor Crizotinib

In a cell-based mechanistic assay, c-Met-IN-15 demonstrated an IC50 of 17.7 nM for inhibiting c-Met function [1]. This potency is directly comparable to that of the clinically established dual ALK/c-Met inhibitor Crizotinib, which shows an IC50 of 11-20 nM for inhibiting c-Met phosphorylation in various cellular models .

c-Met Cancer Cell-based assay Kinase inhibitor

Biochemical Potency: c-Met-IN-15 is a Tool Compound with Measurable but Not Maximally Potent Kinase Inhibition

In a biochemical assay, c-Met-IN-15 inhibits c-Met kinase activity by 21.1% at a concentration of 10 μM [1]. In stark contrast, the highly potent and clinically approved c-Met inhibitor Capmatinib exhibits an average IC50 of 0.13 nM, achieving >90% inhibition at 4 nM in similar cell-free settings .

c-Met Kinase assay Biochemical activity Inhibition

Unexpected Antibacterial Activity: A Secondary Property Not Shared by Major c-Met Inhibitors

Multiple vendors report that c-Met-IN-15 exhibits antibacterial activity, a property not associated with canonical c-Met inhibitors like Capmatinib, Savolitinib, or Crizotinib . The specific bacterial strains and minimum inhibitory concentrations (MICs) are not disclosed in these datasheets, representing a significant data gap.

Antibacterial Antimicrobial c-Met Off-target activity

Chemical Scaffold Differentiation: c-Met-IN-15 is a Structurally Smaller Molecule with a Distinct Pharmacophore

c-Met-IN-15 has a molecular weight of 299.26 g/mol and a chemical formula of C15H10FN3O3 . This is significantly smaller than major clinical c-Met inhibitors: Capmatinib (MW 412.4 g/mol), Savolitinib (MW 345.4 g/mol), and Crizotinib (MW 450.3 g/mol). This fundamental difference in size and chemical composition implies a distinct binding mode or pharmacophore.

Medicinal chemistry Scaffold Physicochemical property Drug design

Optimal Research Scenarios for c-Met-IN-15 Procurement Based on Quantitative Evidence


Use as a Cellular Tool Compound with Potency Comparable to Crizotinib

Given its cellular IC50 of 17.7 nM [1], which is within the range reported for Crizotinib (11-20 nM) , c-Met-IN-15 is well-suited for in vitro studies requiring potent c-Met pathway inhibition. Researchers investigating c-Met-driven cell proliferation, migration, or invasion in cancer cell lines can use c-Met-IN-15 as a benchmark compound, particularly when a structurally distinct alternative to Crizotinib is needed to confirm on-target effects and rule out off-target contributions.

Medicinal Chemistry Hit-to-Lead Optimization

The modest biochemical potency (21.1% inhibition at 10 μM) [1] combined with its small, unique molecular scaffold (MW 299.26 g/mol) makes c-Met-IN-15 an ideal starting point for medicinal chemistry optimization. Its structure is amenable to modification to improve binding affinity and selectivity, and its low molecular weight provides a favorable starting point for future drug development candidates.

Investigating c-Met Signaling in Bacterial Systems

The reported antibacterial activity positions c-Met-IN-15 as a potential chemical probe for investigating the role of host or bacterial kinases in infection models. Unlike other c-Met inhibitors, this compound may offer a dual-readout in co-culture systems or in vivo models where both cancer cell behavior and bacterial load are endpoints, although this application requires rigorous validation of its antibacterial mechanism and potency.

Benchmarking c-Met Inhibitor Sensitivity in High-Throughput Screens

c-Met-IN-15's well-defined but moderate potency profile makes it a useful reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel c-Met inhibitors. Its performance (21.1% inhibition at 10 μM) [1] can serve as a baseline threshold, helping to identify new hits with superior potency and to calibrate assay sensitivity and reproducibility across screening plates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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